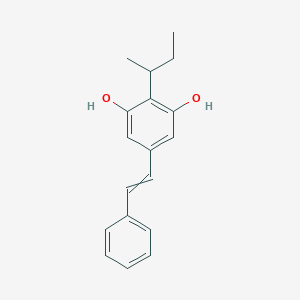
2-Butan-2-yl-5-(2-phenylethenyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- is an organic compound with a complex structure It is a derivative of benzenediol, featuring additional isopropyl and styryl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- typically involves multi-step organic reactions. One common method includes the alkylation of 1,3-benzenediol with isopropyl bromide, followed by a Heck reaction with styrene to introduce the phenylethenyl group. The reaction conditions often require the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination with chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.
科学的研究の応用
1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes, receptors, and other proteins, modulating their activity. The specific pathways involved depend on the context of its application, such as its role as an antioxidant or antimicrobial agent.
類似化合物との比較
Similar Compounds
1,3-Benzenediol: Lacks the isopropyl and phenylethenyl groups, making it less complex.
2-Isopropyl-1,3-benzenediol: Similar structure but without the phenylethenyl group.
5-(2-Phenylethenyl)-1,3-benzenediol: Lacks the isopropyl group.
Uniqueness
1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- is unique due to the presence of both isopropyl and phenylethenyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
生物活性
2-Butan-2-yl-5-(2-phenylethenyl)benzene-1,3-diol, also known as 1,3-benzenediol derivative, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzene ring with hydroxyl groups and an aliphatic side chain, which may influence its reactivity and biological interactions.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups is crucial for scavenging free radicals, thereby protecting cells from oxidative stress. Studies have shown that such compounds can effectively reduce oxidative damage in various cellular models .
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. In vitro assays have demonstrated its effectiveness against several bacterial strains, indicating potential applications in developing novel antimicrobial agents .
Antitumor Activity
Recent studies have explored the antitumor effects of related compounds. For instance, derivatives with similar functional groups have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved in the action of this compound require further investigation but may involve modulation of signaling pathways associated with cell growth and survival .
Case Study 1: Antioxidant Efficacy
A study focusing on the antioxidant capacity of phenolic compounds evaluated the efficacy of this compound in a cellular model. Results indicated a dose-dependent increase in antioxidant activity, correlating with reduced levels of reactive oxygen species (ROS) in treated cells compared to controls.
Case Study 2: Antimicrobial Screening
In another study, the compound was subjected to antimicrobial screening against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones in bacterial cultures treated with varying concentrations of the compound, suggesting its potential as a natural preservative or therapeutic agent.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl groups donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways related to cancer progression.
- Cell Signaling Modulation : The compound may influence various signaling pathways that regulate cell proliferation and apoptosis.
特性
分子式 |
C18H20O2 |
|---|---|
分子量 |
268.3 g/mol |
IUPAC名 |
2-butan-2-yl-5-(2-phenylethenyl)benzene-1,3-diol |
InChI |
InChI=1S/C18H20O2/c1-3-13(2)18-16(19)11-15(12-17(18)20)10-9-14-7-5-4-6-8-14/h4-13,19-20H,3H2,1-2H3 |
InChIキー |
MGMNLIBBFUTMMG-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















